3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile
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Overview
Description
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a unique structure that includes a benzonitrile group, a pyrazole ring, and a formylphenoxy moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the formylphenoxy group: This step involves the reaction of the pyrazole intermediate with 4-formylphenol in the presence of a suitable base, such as potassium carbonate.
Attachment of the benzonitrile group: The final step involves the reaction of the intermediate with benzonitrile under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-[1-ethyl-5-(4-carboxyphenoxy)-1H-pyrazol-3-yl]benzonitrile.
Reduction: 3-[1-ethyl-5-(4-aminophenoxy)-1H-pyrazol-3-yl]benzonitrile.
Substitution: 3-[1-ethyl-5-(4-nitrophenoxy)-1H-pyrazol-3-yl]benzonitrile.
Scientific Research Applications
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The pyrazole ring can also interact with various proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Formylphenoxy)benzonitrile: Shares the formylphenoxy and benzonitrile groups but lacks the pyrazole ring.
2-(3,5-Dimethoxy-4-formylphenoxy)ethyl polystyrene: Contains a formylphenoxy group but is attached to a polystyrene backbone.
Uniqueness
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the formylphenoxy and benzonitrile groups with the pyrazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H15N3O2 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-[1-ethyl-5-(4-formylphenoxy)pyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C19H15N3O2/c1-2-22-19(24-17-8-6-14(13-23)7-9-17)11-18(21-22)16-5-3-4-15(10-16)12-20/h3-11,13H,2H2,1H3 |
InChI Key |
XHLUIKWZEFIFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC(=C2)C#N)OC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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